molecular formula C10H9NO3 B8462080 4-Cyano-2-methyl-3-(methyloxy)benzoic acid

4-Cyano-2-methyl-3-(methyloxy)benzoic acid

Cat. No. B8462080
M. Wt: 191.18 g/mol
InChI Key: XYZWFFXRWYLEMY-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

Methyl 4-cyano-2-methyl-3-(methyloxy)benzoate (150 mg, 0.73 mmol) in a solution of 35% aqueous potassium hydroxide:methanol (1:3, 4 mL) was stirred at 60° C. for 1 hour. The mixture was cooled to room temperature, and the methanol was removed by rotary evaporation. Water (4 mL) was added to the mixture and the pH was adjusted to 2 using concentrated aqueous hydrochloric acid. The precipitate which formed was collected by filtration and was washed with water, then hexanes to afford 86 mg, 0.45 mmol (62%) of 4-cyano-2-methyl-3-(methyloxy)benzoic acid. 1H NMR (400 MHz, d6-DMSO): 7.72 (d, 1H), 7.60 (d, 1H), 3.90 (s, 3H), 2.40 (s, 3H). MS (EI) for C10H9NO3: 190 (M−H).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
potassium hydroxide methanol
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9]C)=[O:8])=[C:5]([CH3:13])[C:4]=1[O:14][CH3:15])#[N:2].[OH-].[K+].CO>>[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([OH:9])=[O:8])=[C:5]([CH3:13])[C:4]=1[O:14][CH3:15])#[N:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C(#N)C1=C(C(=C(C(=O)OC)C=C1)C)OC
Name
potassium hydroxide methanol
Quantity
4 mL
Type
reactant
Smiles
[OH-].[K+].CO
Step Two
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was removed by rotary evaporation
ADDITION
Type
ADDITION
Details
Water (4 mL) was added to the mixture
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
was washed with water

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C(=C(C(=O)O)C=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.45 mmol
AMOUNT: MASS 86 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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